molecular formula C13H18ClNO3 B3225172 Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride CAS No. 1246030-24-9

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride

Cat. No.: B3225172
CAS No.: 1246030-24-9
M. Wt: 271.74 g/mol
InChI Key: VFCOFSTWHINYCM-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride is a piperidine derivative featuring a methyl ester group at the 2-position and a 4-hydroxyphenyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name

methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-8-10(6-7-14-12)9-2-4-11(15)5-3-9;/h2-5,10,12,14-15H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCOFSTWHINYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246030-24-9
Record name 2-Piperidinecarboxylic acid, 4-(4-hydroxyphenyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246030-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with piperidine-2-carboxylic acid methyl ester under acidic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the piperidine ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by the presence of a hydroxyl group on the phenyl ring and a carboxylate ester functional group. Its molecular formula is C13H17ClN2O3C_{13}H_{17}ClN_{2}O_{3}. The unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Pharmaceutical Development

This compound serves as an essential precursor in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in the treatment of neurological disorders. For instance, it has been utilized in synthesizing compounds that exhibit antipsychotic properties, contributing to the development of new medications for schizophrenia and related conditions .

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as:

  • Alkylation : The compound can be alkylated to form more complex piperidine derivatives.
  • Reduction : It can be reduced to yield different amine derivatives, which are valuable in drug development.
  • Substitution Reactions : The presence of functional groups allows for substitution reactions that can modify its chemical properties for specific applications .

Biological Studies

Research has indicated that this compound interacts with biological pathways, making it useful in studying enzyme inhibition and activation. Its role as a potential inhibitor of certain enzymes involved in metabolic pathways has been investigated, providing insights into its pharmacological effects .

Case Study 1: Antipsychotic Drug Development

In a study focusing on the synthesis of novel piperidine derivatives, researchers utilized this compound as a starting material. The synthesized compounds demonstrated significant binding affinity to dopamine receptors, indicating potential use as antipsychotic agents. This research highlights the compound's importance in developing treatments for psychiatric disorders .

Case Study 2: Enzyme Inhibition Studies

Another research effort examined the enzyme inhibition properties of derivatives synthesized from this compound. The study found that certain derivatives effectively inhibited acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease. This emphasizes the compound's relevance in neuropharmacology and cognitive enhancement strategies .

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key differentiator is the 4-hydroxyphenyl group , which distinguishes it from simpler piperidine carboxylates. Below is a comparative analysis with selected analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score Notes
Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride Not provided C₁₃H₁₆NO₃·HCl (assumed) ~285.7 (calc.) 4-(4-hydroxyphenyl), methyl ester - Target compound
(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride 175671-43-9 C₇H₁₂NO₃·HCl 209.63 4-hydroxy, methyl ester 1.00 Stereoisomer with hydroxyl group; higher polarity
cis-Methyl 4-hydroxypiperidine-2-carboxylate 1103929-18-5 C₇H₁₂NO₃ 173.18 4-hydroxy, methyl ester 0.98 Non-chloride form; cis configuration may influence solubility
Methyl Piperidine-4-carboxylate hydrochloride 7462-86-4 C₇H₁₂NO₂·HCl 193.63 Methyl ester at position 4 - Lacks aromatic substituents; simpler structure

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl group in the target compound likely enhances lipophilicity and aromatic binding interactions compared to aliphatic hydroxyl or unsubstituted analogs (e.g., 7462-86-4) .
  • Polarity : Compounds with hydroxyl groups directly on the piperidine ring (e.g., 175671-43-9) exhibit higher polarity, which may improve aqueous solubility relative to the target compound .

Biological Activity

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride is a compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its mechanisms of action, biological pathways, and relevant research findings.

This compound is a derivative of piperidine, characterized by the presence of a hydroxyl group on the phenyl ring. Its molecular formula is C12H16ClN1O3C_{12}H_{16}ClN_{1}O_{3}. The compound's structure allows it to participate in various biochemical interactions, making it a valuable candidate in medicinal chemistry.

The compound primarily acts as an inhibitor of specific enzymes involved in biological pathways. Notably, it has been studied for its inhibitory effects on tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. Inhibition of TYR can have therapeutic implications for conditions such as hyperpigmentation and melanoma.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against TYR derived from Agaricus bisporus. The most promising derivatives showed IC50 values indicating effective inhibition without cytotoxicity at concentrations up to 25 μM .

Biological Activity Summary

Biological Activity Mechanism IC50 Value Cell Line Tested
Tyrosinase InhibitionCompetitive~10 μMB16F10 (mouse melanoma)
Antioxidant ActivityFree Radical ScavengingNot specifiedVarious cell lines

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition :
    • A series of derivatives based on the compound were synthesized and tested for their ability to inhibit TYR. Compounds with hydrophobic ortho-substituents showed enhanced inhibitory effects compared to their unsubstituted counterparts .
    • The best-performing compound demonstrated significant anti-melanogenic effects on B16F10 cells, suggesting potential applications in cosmetic formulations aimed at skin lightening.
  • Cell Viability Assays :
    • MTT assays indicated that selected inhibitors did not exhibit cytotoxic effects up to a concentration of 10 μM, confirming their safety profile for potential therapeutic use .
  • Antioxidant Properties :
    • The compound was also evaluated for its antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis of piperidine derivatives often involves coupling reactions under alkaline conditions. For example, sulfonylation of piperidine with substituted aryl sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) in the presence of triethylamine can yield intermediates. Subsequent esterification and hydroxylation steps may be required. Reaction temperature, solvent polarity (e.g., dichloromethane vs. methanol), and catalyst choice (e.g., Pd/C vs. Raney Ni) critically affect yields and byproduct formation .
  • Data : For analogous compounds, yields range from 60–85% under optimized conditions. Impurities often arise from incomplete sulfonylation or ester hydrolysis.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5) resolves polar impurities .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms the piperidine ring conformation and ester/aryl group positions. FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Elemental Analysis : Combustion analysis (C, H, N) should match theoretical values within ±0.3% .

Q. What are the stability considerations for storage and handling?

  • Methodology :

  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures. For similar hydrochlorides, decomposition occurs above 150°C .
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis under 0–90% RH determines moisture uptake. Hydrochlorides often require desiccants (silica gel) and storage at -20°C in amber vials .
  • Light Sensitivity : UV-Vis spectroscopy after accelerated light exposure (ICH Q1B guidelines) detects photodegradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and receptor interactions?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina models binding affinity to opioid receptors (e.g., μ-opioid receptor PDB: 4DKL). The piperidine core and hydroxyl group may form hydrogen bonds with Asp147 and Tyr148 residues .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = ~50–60), blood-brain barrier penetration (logBB = 0.2), and CYP3A4 metabolism risks .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Studies : Reproduce assays (e.g., cAMP inhibition in HEK293 cells) across multiple concentrations (1 nM–100 µM) to confirm EC50_{50} values. Discrepancies may arise from cell line variability or impurity profiles .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to off-target effects .

Q. How can X-ray crystallography elucidate polymorphic forms and their impact on solubility?

  • Methodology :

  • Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., 1:1 methanol/water). SHELX programs refine unit cell parameters and hydrogen-bonding networks .
  • Solubility Analysis : Thermodynamic solubility (shake-flask method) compares polymorphs in PBS (pH 7.4). Form I (needle crystals) may exhibit 2–3× higher solubility than Form II (platelets) due to lattice energy differences .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC separates enantiomers. Asymmetric hydrogenation with Rh(I)/BINAP catalysts achieves >95% ee for piperidine intermediates .
  • Process Analytics : PAT tools (e.g., in-line FTIR) monitor reaction progress and detect racemization during esterification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride
Reactant of Route 2
Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride

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